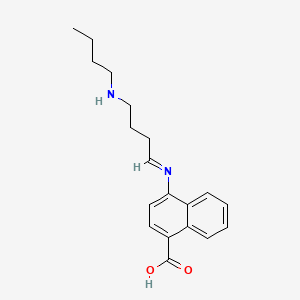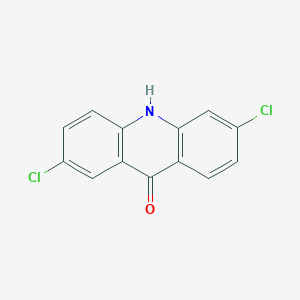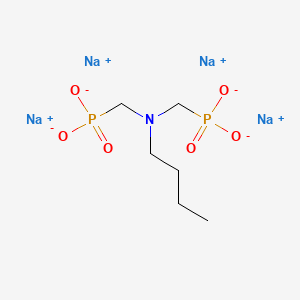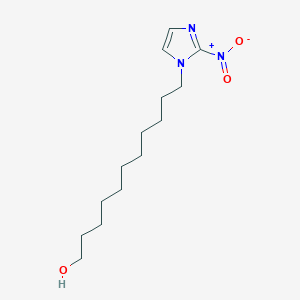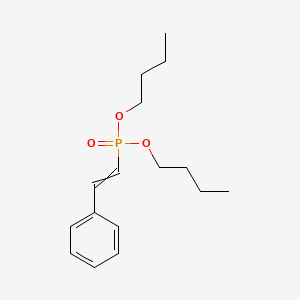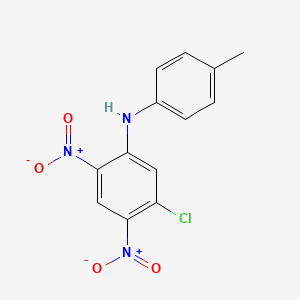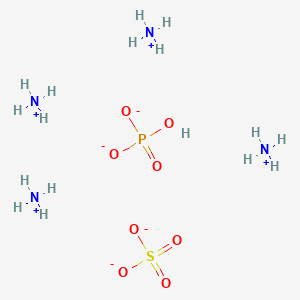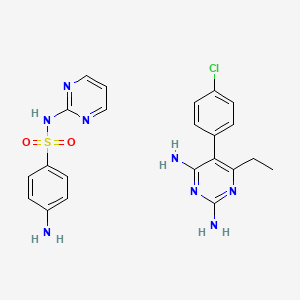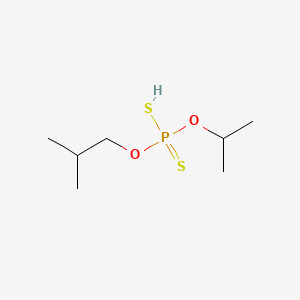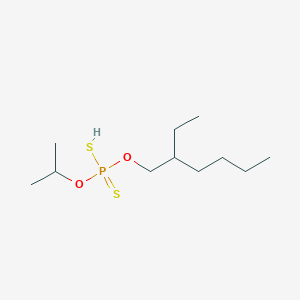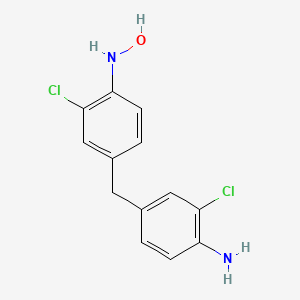
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as amino, chloro, and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, a suitable benzene derivative, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, yield, and cost-effectiveness. Industrial methods often utilize continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like hydroxide ions to form hydroxy derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as nitro, amino, and hydroxy derivatives. These products can have different properties and applications depending on the functional groups present.
Applications De Recherche Scientifique
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro groups can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 2-chloro-4-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a hydroxy group.
Benzenamine, 4,4’-methylenebis[2-chloro-]: Contains two benzenamine units linked by a methylene bridge.
Uniqueness
Benzenamine, 4-((4-amino-3-chlorophenyl)methyl)-2-chloro-N-hydroxy- is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
115084-47-4 |
|---|---|
Formule moléculaire |
C13H12Cl2N2O |
Poids moléculaire |
283.15 g/mol |
Nom IUPAC |
N-[4-[(4-amino-3-chlorophenyl)methyl]-2-chlorophenyl]hydroxylamine |
InChI |
InChI=1S/C13H12Cl2N2O/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17-18)11(15)7-9/h1-4,6-7,17-18H,5,16H2 |
Clé InChI |
FBTJXIHXAORGIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NO)Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


